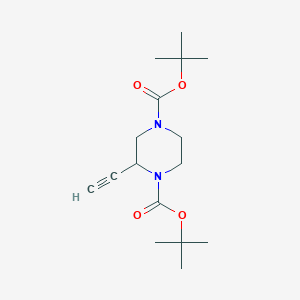

2-Ethynyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester

Description

2-Ethynyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester is a piperazine-derived compound featuring two tert-butyl ester groups at the 1,4-positions and an ethynyl (-C≡CH) substituent at the 2-position. The tert-butyl ester groups enhance lipophilicity and serve as protective moieties for carboxylic acids, facilitating synthetic applications in medicinal chemistry and drug development . The ethynyl group introduces unique reactivity, enabling conjugation via click chemistry (e.g., azide-alkyne cycloaddition), a feature distinguishing it from other piperazine derivatives.

Properties

Molecular Formula |

C16H26N2O4 |

|---|---|

Molecular Weight |

310.39 g/mol |

IUPAC Name |

ditert-butyl 2-ethynylpiperazine-1,4-dicarboxylate |

InChI |

InChI=1S/C16H26N2O4/c1-8-12-11-17(13(19)21-15(2,3)4)9-10-18(12)14(20)22-16(5,6)7/h1,12H,9-11H2,2-7H3 |

InChI Key |

GJJJIABHCKBIRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C#C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester typically involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile and is usually stirred for several hours at room temperature. The mixture is then cooled to 0°C, and the product is isolated and purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ester groups can be reduced to alcohols under appropriate conditions.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the ester groups can produce alcohols.

Scientific Research Applications

2-Ethynyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethynyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target molecules, enhancing the compound’s efficacy. The di-tert-butyl ester groups contribute to the compound’s stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Diversity and Functional Impact

The 2-position substituent on the piperazine ring critically influences chemical reactivity, solubility, and biological interactions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperazine-1,4-dicarboxylic acid di-tert-butyl ester Derivatives

*Hypothetical data inferred from analogs.

Biological Activity

2-Ethynyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique piperazine structure, has been investigated for various pharmacological properties, including anticancer and antiviral activities. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-Ethynyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester is . The compound features a piperazine ring with two tert-butyl ester groups and an ethynyl substituent, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including 2-Ethynyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester. Research indicates that modifications to the piperazine structure can enhance cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 2-Ethynyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester | MCF-7 (Breast) | 15.63 | |

| Doxorubicin | MCF-7 (Breast) | 10.38 | |

| Combretastatin-A4 | A549 (Lung) | 0.11 |

The above table illustrates that the compound exhibits notable cytotoxicity against the MCF-7 breast cancer cell line, comparable to established chemotherapeutics like doxorubicin.

The mechanism through which 2-Ethynyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester exerts its effects may involve the induction of apoptosis in cancer cells. Flow cytometry assays have shown that this compound can activate apoptotic pathways, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells .

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence regarding the antiviral activity of piperazine derivatives. Some studies have indicated that structural modifications can lead to enhanced inhibitory effects against viral replication.

Table 2: Antiviral Activity Against Selected Viruses

| Compound | Virus | EC50 (μM) | Reference |

|---|---|---|---|

| 2-Ethynyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester | Dengue Virus | 5.00 | |

| Nevirapine | HIV | 0.35 |

This table suggests that the compound possesses significant antiviral properties, potentially making it a candidate for further investigation in antiviral drug development.

Case Studies

Several case studies have explored the biological activities of similar piperazine derivatives:

- Case Study on MCF-7 Cells : A study revealed that compounds structurally related to 2-Ethynyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester demonstrated IC50 values significantly lower than traditional chemotherapeutics, suggesting a promising avenue for treatment-resistant cancers .

- Antiviral Screening : A recent screening of piperazine derivatives against various viruses showed that certain modifications could enhance antiviral efficacy, particularly against RNA viruses like Dengue and Zika .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.